2-(4-氟苯基)-1-硫代甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

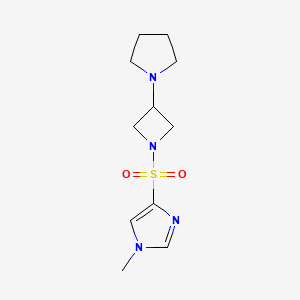

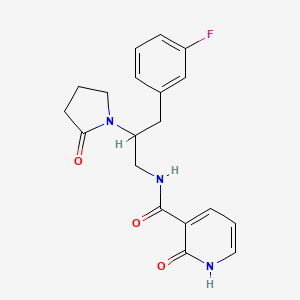

2-(4-Fluorophenyl)-1-hydrazinecarbothioamide (2-F-HC) is a chemical compound with a wide range of applications in scientific research. It is a synthetic compound that is used as a reagent in a variety of biochemical and physiological experiments. It can also be used as a ligand for binding to proteins and other molecules. 2-F-HC has been found to have a number of advantages in lab experiments, as well as some limitations.

科学研究应用

荧光探针检测

肼基碳硫酰胺衍生物的一个重要应用是开发用于检测各种物质的荧光探针。例如,设计了一种用于检测肼的比率荧光探针,利用二氰基异佛尔酮作为荧光基团。该探针具有低细胞毒性、合理的细胞渗透性、大的斯托克斯位移和低的检测限,使其适用于环境水系统以及 HeLa 细胞和斑马鱼中的荧光成像 (Zhu et al., 2019)。

腐蚀抑制

已研究了肼基碳硫酰胺化合物的腐蚀抑制性能。一项涉及三种硫代氨基甲酰肼的研究表明,它们抑制了 H2SO4 溶液中低碳钢的腐蚀。这些化合物的抑制效率与量子化学参数相关,表明存在物理吸附机制 (Ebenso et al., 2010)。

抗氧化活性

合成了新的肼基碳硫酰胺,并评估了它们的抗氧化活性。该类化合物使用 DPPH 方法显示出从优异到良好的抗氧化活性,表明它们在制药应用中的潜力 (Bărbuceanu et al., 2014)。

配合物的合成

已研究了偶氮甲碱及其过渡金属配合物抑制各种病原微生物生长的潜力。这些研究涉及合成具有潜在药理应用的配体和配合物,展示了肼基碳硫酰胺衍生物在合成化学中的多功能性 (Fahmi & Singh, 1998)。

环境和生物传感

肼基碳硫酰胺衍生物已被用于开发环境和生物传感传感器,包括选择性检测溶液和活细胞中的重金属。一个实际的例子是开发用于 Zn2+ 检测的荧光化学传感器,突出了这些化合物在环境监测和生物医学研究中的应用 (Suh et al., 2022)。

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets through electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes in the biological activities of the targets, leading to the observed therapeutic effects .

Biochemical Pathways

Similar compounds, such as fentanyl analogs, are known to modulate nociceptive signaling, implicating the transient receptor potential vanilloid 1 (trpv1) channel and acid-sensing ion channels (asics) in their mechanism of action .

Pharmacokinetics

The study revealed that the compound passed the Lipinski rule of five, suggesting good bioavailability .

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

A related compound, a pyridazinone analog, has been shown to inhibit corrosion in carbon steel in a 1-m hcl medium, suggesting that the compound’s action can be influenced by the chemical environment .

属性

IUPAC Name |

(4-fluoroanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3S/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNHAXWTVPXGMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NNC(=S)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-1-hydrazinecarbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2824919.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2824921.png)

![[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine](/img/structure/B2824922.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2824923.png)

![N-Methyl-N-[2-oxo-2-(4-prop-2-ynoxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2824925.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2824929.png)

![2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2824940.png)